B1194645 PL225B

PL225B

カタログ番号 B1194645
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.

科学的研究の応用

  • Drug Delivery Systems:

    • P22 viral capsids, through genetic and chemical engineering, are used as nanoplatforms for efficient delivery vehicles. These capsids, chemically modified to carry the anticancer drug bortezomib (BTZ), demonstrate targeted drug delivery capabilities. The study showed effective targeted delivery and evaluated the efficacy using cell viability assays (Min et al., 2014).
  • Gene Delivery Applications:

    • Compacted-DNA nanoparticle-mediated gene delivery in a mouse model of retinitis pigmentosa showed promising results. This method proved efficient and safe in driving gene expression in both mitotic and postmitotic photoreceptors, suggesting potential for nanoparticle-based gene replacement therapy (Cai et al., 2010).
  • Nanotechnology and Nanoparticle Research:

    • A study on P22 virus-like particles constructed Au/CdS plasmonic photocatalytic nanostructures demonstrated enhanced photoactivity. This research highlights the potential of such nanostructures in photocatalysis, opening avenues for advanced applications in energy and environmental sciences (Zhou et al., 2015).
    • Pulsed laser deposition (PLD) has been utilized to create thin-film materials, offering opportunities to control and produce new combinations of properties. This method has been pivotal in the growth of oxides and other chemically complex materials (Lowndes et al., 1996).
  • Clinical and Basic Science Research:

    • Co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology, a domain relevant to PL225B, has seen significant developments. This technology is approved for drug delivery and diagnostics, with applications in diseases like cancer and cardiovascular disease (Lü et al., 2009).

特性

製品名

PL225B

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PL225B;  PL-225B;  PL 225B.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。